7-(Pyridin-3-YL)heptanenitrile
Description
7-(Pyridin-3-YL)heptanenitrile is an organic compound belonging to the nitrile class, characterized by a heptane backbone with a cyano group (-C≡N) at one terminus and a pyridin-3-yl substituent at the seventh carbon. Nitriles are pivotal in organic synthesis due to their versatility as precursors to amines, carboxylic acids, and heterocycles. While direct experimental data on this compound are sparse in the provided evidence, its structural analogs offer insights into its likely properties and applications.
Properties
CAS No. |
88940-85-6 |
|---|---|
Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
7-pyridin-3-ylheptanenitrile |
InChI |
InChI=1S/C12H16N2/c13-9-5-3-1-2-4-7-12-8-6-10-14-11-12/h6,8,10-11H,1-5,7H2 |
InChI Key |
LSSIPYYNELTXKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CCCCCCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds:
7-(Methylthio)heptanenitrile (C₈H₁₅NS): Features a methylthio (-SMe) group, enhancing lipophilicity and metabolic stability .
7-Hydroxyheptanenitrile (C₇H₁₃NO): Contains a hydroxyl (-OH) group, increasing polarity and aqueous solubility .
(±)-7-[(Quinoline Derivative)amino]heptanenitrile (C₂₀H₂₃ClN₃O): A complex derivative with a chlorinated quinoline ring, likely influencing bioactivity .
Physicochemical Properties
Table 1: Comparative Properties of Heptanenitrile Derivatives
Notes:
- Solubility Trends: The methylthio derivative exhibits moderate water solubility (343.6 mg/L) due to its sulfur group , while the hydroxy analog likely has higher solubility, though data are unavailable. The quinoline derivative’s low solubility aligns with its hydrophobic aromatic structure .
- Spectral Signatures: HRMS and NMR data confirm structural integrity in synthesized compounds .
Substituent Effects on Reactivity and Function
- Electron-Withdrawing Groups (e.g., -CN, pyridine): Enhance electrophilicity, facilitating nucleophilic additions or cyclizations.
- Hydrophilic Groups (-OH): Improve biocompatibility for biomedical applications.
- Aromatic Moieties (quinoline, benzhydryl): Enable interactions with biological targets (e.g., enzymes, receptors) .
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